molecular formula C5H6N2O2S3 B15411927 Acetic acid, [(4,5-dihydro-4-methyl-5-thioxo-1,3,4-thiadiazol-2-yl)thio]- CAS No. 573948-30-8

Acetic acid, [(4,5-dihydro-4-methyl-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-

Cat. No.: B15411927
CAS No.: 573948-30-8
M. Wt: 222.3 g/mol
InChI Key: UQTGXSUVDVXKIP-UHFFFAOYSA-N
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Description

The compound “Acetic acid, [(4,5-dihydro-4-methyl-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-” (hereafter referred to as the target compound) is a sulfur-rich heterocyclic derivative. Its structure comprises a 1,3,4-thiadiazole ring fused with a 4,5-dihydro moiety, featuring a methyl group at position 4 and a thioxo group at position 4. A thioether linkage connects the thiadiazole ring to an acetic acid group .

The compound’s synthesis typically involves thiol-disulfide exchange reactions or nucleophilic substitution, as seen in analogous structures (e.g., describes similar methods for disulfanyl acetic acid derivatives) .

Properties

CAS No.

573948-30-8

Molecular Formula

C5H6N2O2S3

Molecular Weight

222.3 g/mol

IUPAC Name

2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C5H6N2O2S3/c1-7-5(10)12-4(6-7)11-2-3(8)9/h2H2,1H3,(H,8,9)

InChI Key

UQTGXSUVDVXKIP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)SC(=N1)SCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader family of thiadiazole-thioacetic acid derivatives. Key structural variations among analogues include:

[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetic acid (): Substituents: A phenyl group replaces the methyl group at position 3. Synthesis: Likely synthesized via analogous thiol-disulfide exchange or nucleophilic substitution. Applications: Commercially available for research (Santa Cruz Biotechnology), indicating relevance in chemical biology or drug development .

(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) Acetic Acids (5a–d) (): Substituents: Arylideneamino groups at position 5 and disulfanyl linkages. Synthesis: Prepared via thiol-disulfide exchange with mercaptoacetic acid, highlighting the versatility of sulfur chemistry in modifying thiadiazole cores .

Thiadiazole-Thiazolidinone Hybrids (): Substituents: Substituted benzyl groups and fused thiazolidinone rings. Bioactivity: Demonstrated significant antimicrobial activity against E. coli, S. aureus, and other pathogens, underscoring the role of auxiliary heterocycles in enhancing bioactivity .

Key Differences :

  • The phenyl-substituted analogue () may require aromatic thiol precursors, while the methyl-substituted target compound uses simpler aliphatic thiols.
  • Thiazolidinone hybrids () involve additional steps, such as Schiff base formation and cyclization, to introduce fused rings .

Physical and Chemical Properties

Property Target Compound Phenyl-Substituted Analogue Thiazolidinone Hybrids
Solubility Moderate (polar solvents) Lower (due to phenyl group) Variable (depends on substituents)
Melting Point Not reported Not reported High (crystalline solids)
Bioactivity Not reported Research-grade Antimicrobial

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Condensation75–90Acetic acid, reflux
Thiol-disulfide exchange60–80pH 7.5, ambient stirring

Basic: How is this compound characterized structurally?

Answer:
Structural elucidation employs:

  • X-ray crystallography : Using SHELX for refinement (e.g., SHELXL for small-molecule data) .
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm proton environments and carbon backbone.
  • ORTEP-3 : Graphical visualization of crystallographic data to validate bond lengths/angles .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Catalyst screening : Sodium acetate enhances cyclization efficiency in acetic acid media .
  • pH control : Maintaining pH 7.5 during thiol-disulfide exchange minimizes side reactions .
  • Temperature gradients : Reflux in acetic acid (110–120°C) accelerates condensation kinetics .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Systematic approaches include:

  • Mass balance analysis : Quantifying degradation products (e.g., via HPLC) to assess stability under varying conditions .
  • Dose-response studies : Testing across multiple concentrations to identify non-linear effects.
  • Target validation : Using molecular docking (AutoDock Vina) to confirm binding affinity to specific enzymes .

Basic: What spectroscopic techniques validate the thiadiazole-thioether moiety?

Answer:

  • IR spectroscopy : Peaks at 2550–2650 cm1^{-1} confirm -SH or -S-S- stretches.
  • HRMS : Precise mass matching for sulfur-containing fragments.
  • Heteronuclear NMR : 15N^{15}N-NMR to resolve nitrogen environments in the thiadiazole ring .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to acidic/alkaline buffers, heat, or light, then analyze via LC-MS .
  • Mass balance validation : Ensure total impurities + degradation products ≤ 100% (see Table 2 ) .

Q. Table 2: Stability Data Example

ConditionDegradation Products (%)Mass Balance (%)
Acidic (pH 3)12.399.8
Alkaline (pH 10)18.7100.1

Basic: What computational tools predict interactions with biological targets?

Answer:

  • Molecular docking : AutoDock or Schrödinger Suite for binding affinity estimation .
  • QSAR models : Correlate substituent effects (e.g., chloro groups) with activity using MOE or RDKit .

Advanced: How to design SAR studies for thiadiazole derivatives?

Answer:

  • Core modifications : Replace thioether with selenoether or alter methyl groups .
  • Functional group addition : Introduce fluorobenzyl moieties to enhance lipophilicity .
  • Bioisosteric swaps : Substitute thiadiazole with triazole rings to assess potency shifts .

Basic: What are the compound’s key applications in medicinal chemistry?

Answer:

  • Antimicrobial activity : Thiadiazole-thioether motifs disrupt bacterial cell walls .
  • Enzyme inhibition : Targets like dihydrofolate reductase (DHFR) via sulfur-mediated binding .

Advanced: How to address crystallographic disorder in X-ray structures?

Answer:

  • SHELXL refinement : Use PART instructions to model disordered regions .
  • Dynamic occupancy adjustment : Refine site occupancy factors (SOFs) for overlapping atoms .
  • Validation with WinGX : Cross-check using the SQUEEZE tool for solvent masking .

Notes

  • Citations : Ensure proper referencing to crystallographic software (SHELX , ORTEP-3 ) and synthetic protocols .
  • Data Integrity : Cross-validate spectroscopic and crystallographic data with computational predictions.

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